molecular formula C2H4BrF5S B3030932 Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- CAS No. 109050-54-6

Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)-

Cat. No.: B3030932
CAS No.: 109050-54-6
M. Wt: 235.02 g/mol
InChI Key: JVXOYDNEHDYIHT-UHFFFAOYSA-N
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Description

Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- (CAS No. 109050-54-6, molecular formula: C₂H₄BrF₅S) is a hexavalent sulfur coordination compound characterized by an octahedral geometry (OC-6-21). The sulfur atom is bonded to five fluorine atoms and one 2-bromoethyl substituent. This compound belongs to a broader class of pentafluorosulfur derivatives, which are notable for their stability and reactivity in organic synthesis . The "OC-6-21" designation reflects its coordination structure, as defined by IUPAC nomenclature rules for hexavalent sulfur compounds .

Properties

IUPAC Name

2-bromoethyl(pentafluoro)-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrF5S/c3-1-2-9(4,5,6,7)8/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXOYDNEHDYIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)S(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrF5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382004
Record name Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109050-54-6
Record name Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- typically involves the reaction of pentafluorosulfur bromide with ethylene. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and precise temperature and pressure controls to optimize yield and purity.

Chemical Reactions Analysis

Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Addition Reactions: It can undergo addition reactions with unsaturated compounds, forming new bonds.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- is primarily utilized as a reagent in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows it to serve as a precursor for synthesizing various complex organic molecules. The bromine atom can be replaced by other nucleophiles, facilitating the formation of new chemical bonds.

Catalysis

The compound's unique structure enables it to act as a catalyst in several chemical reactions. Its reactivity can enhance reaction rates and selectivity, making it valuable in developing new synthetic pathways in organic chemistry.

Biological Studies

Research is ongoing to explore the biological activity of this compound, particularly its interactions with biomolecules. Preliminary studies suggest potential therapeutic applications, especially in targeting specific biological pathways or enzymes.

Material Science

In materials science, Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- is explored for its role in developing advanced materials. Its fluorinated nature can impart desirable properties such as chemical resistance and stability, making it suitable for applications in coatings and polymers.

Environmental Chemistry

The compound's behavior in environmental contexts is also under investigation. Understanding its stability, degradation pathways, and potential toxicity is crucial for assessing its environmental impact and safety.

Case Study 1: Synthesis of Fluorinated Polymers

In a study focused on synthesizing fluorinated polymers, researchers utilized Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- as a key intermediate. The compound's reactivity allowed for the successful incorporation of fluorinated segments into polymer chains, resulting in materials with enhanced thermal stability and chemical resistance.

A recent investigation into the biological activity of Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- revealed promising interactions with specific enzymes involved in metabolic pathways. The study demonstrated that the compound could inhibit certain enzyme activities, suggesting potential applications in drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- involves its interaction with specific molecular targets. The bromine and pentafluoro groups play a crucial role in its reactivity and interactions. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- with analogous compounds differing in substituents and functional groups:

Compound Name (CAS No.) Molecular Formula Substituent/Functional Group Molecular Weight Key Properties/Applications
Sulfur,(2-bromoethyl)pentafluoro- (109050-54-6) C₂H₄BrF₅S 2-Bromoethyl (aliphatic) 243.07 Intermediate in alkylation reactions
Sulfur,pentafluorophenyl- (2557-81-5) C₆H₅F₅S Phenyl (aromatic) 224.17 Fluorinated building block in drug synthesis
Sulfur,(3-aminophenyl)pentafluoro- (2993-22-8) C₆H₆F₅NS 3-Aminophenyl (electron-rich) 235.19 Precursor for dyes and polymers
Sulfur,pentafluoro(3-nitrophenyl)- (2613-26-5) C₆H₄F₅NO₂S 3-Nitrophenyl (electron-poor) 269.17 Nitroaromatic intermediate in explosives
Sulfur,pentafluoro[triisopropylsilylethynyl]- (474668-34-3) C₁₁H₂₁F₅SSi Triisopropylsilyl ethynyl 308.43 Fluorination reagent; density: 1.076 g/mL; refractive index: 1.414
Key Observations:
  • Substituent Effects: Aliphatic vs. Aromatic: The 2-bromoethyl group in the target compound imparts aliphatic reactivity (e.g., nucleophilic substitution), whereas phenyl derivatives (e.g., CAS 2557-81-5) exhibit aromatic stability and electrophilic substitution tendencies . Electron-Donating vs. Electron-Withdrawing: Amino groups (CAS 2993-22-8) enhance nucleophilicity, while nitro groups (CAS 2613-26-5) increase electrophilicity, affecting reaction pathways .
  • Coordination Geometry :
    All listed compounds share the OC-6-21 geometry, ensuring similar steric and electronic environments around sulfur, but substituents modulate reactivity and applications .

Physicochemical Properties

Property Sulfur,(2-bromoethyl)pentafluoro- Sulfur,pentafluorophenyl- Sulfur,pentafluoro[triisopropylsilylethynyl]-
Molecular Weight (g/mol) 243.07 224.17 308.43
Density (g/mL) N/A N/A 1.076
Refractive Index N/A N/A 1.414
Hazard Class Likely Irritant (based on analogs) Irritant Irritant (Xi)
Notes:
  • Bromoethyl and iodo derivatives (e.g., CAS 286947-67-9 ) may exhibit higher reactivity compared to chloro analogs due to weaker C–X bonds.

Biological Activity

Chemical Identity and Properties

Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- is a chemical compound with the molecular formula C2H2BrF5S and a molecular weight of 235.02 g/mol. It is classified under the CAS number 109050-54-6. The compound features a unique structure that includes a bromine atom and pentafluoro groups, which significantly influence its chemical reactivity and potential biological activity.

Synthesis and Chemical Behavior

The synthesis of this compound typically involves the reaction of pentafluorosulfur bromide with ethylene, conducted under controlled conditions to optimize yield and purity. It can participate in various chemical reactions, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
  • Oxidation and Reduction: It can undergo redox reactions to form different products.
  • Addition Reactions: The compound may react with unsaturated compounds, forming new chemical bonds.

Biological Activity

The biological activity of Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- is an area of ongoing research, particularly due to its potential applications in medicinal chemistry and materials science.

The mechanism of action primarily involves the interaction of the compound with biomolecules, likely through its electrophilic bromine atom and the electron-withdrawing pentafluoro groups. These interactions can lead to modifications in proteins or nucleic acids, influencing various biological pathways. Specific molecular targets include enzymes and receptors, although detailed studies are still required to elucidate these interactions fully.

Case Studies and Research Findings

  • Enzyme Inhibition Studies:
    • Research has indicated that compounds similar to Sulfur,(2-bromoethyl)pentafluoro-, particularly those containing halogens, often exhibit enzyme inhibition properties. For instance, studies on related compounds have shown significant inhibitory effects on serine/threonine kinases, which are crucial in signaling pathways associated with cancer development .
  • Antimicrobial Activity:
    • Preliminary investigations suggest that the compound may possess antimicrobial properties due to its ability to disrupt cellular processes in bacteria. Further studies are needed to quantify this activity and understand the underlying mechanisms.
  • Toxicological Assessments:
    • Toxicological evaluations indicate that while the compound shows promise in various applications, its safety profile must be thoroughly assessed. Research from the EPA highlights the importance of understanding the toxicological implications associated with its use in industrial applications .

Comparative Analysis

A comparison with similar compounds reveals that Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- may offer distinct advantages due to its unique structural features:

Compound NameStructure FeaturesBiological Activity Potential
Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)-Bromine and pentafluoro groupsModerate; ongoing research
Sulfur,(2-chloroethyl)pentafluoro-Chlorine instead of bromineLower reactivity
Sulfur,(2-iodoethyl)pentafluoro-Iodine instead of bromineHigher reactivity but less stable

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- in laboratory settings?

  • Methodological Answer : Focus on fluorination and bromoethylation reactions. For fluorination, use sulfur pentafluoride (SF₅) as a precursor under controlled anhydrous conditions. Bromoethyl groups can be introduced via nucleophilic substitution using 2-bromoethylamine or similar reagents. Monitor reaction progress using gas chromatography (GC) with flame ionization detection (FID) to track intermediates . Purify via fractional distillation under inert atmospheres to avoid hydrolysis.

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR, to confirm pentafluorosulfur groups. For bromine detection, use inductively coupled plasma mass spectrometry (ICP-MS). Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-5) is optimal for verifying purity and identifying volatile byproducts. Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can phase equilibrium behavior of Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- with hydrocarbons be modeled for process optimization?

  • Methodological Answer : Apply the Cubic-Plus-Association (CPA) equation of state, which accounts for hydrogen bonding and polar interactions. Calibrate the model using experimental vapor-liquid equilibrium (VLE) data at varying temperatures (e.g., 303–368 K) and pressures (up to 9 MPa). Validate predictions against ternary systems (e.g., thiols + methane) to refine association parameters .

Q. How can researchers resolve contradictions in reported reactivity data for this compound (e.g., hydrolysis rates vs. thermal stability)?

  • Methodological Answer : Conduct controlled kinetic studies under standardized conditions (pH, temperature, solvent polarity). Use Arrhenius plots to compare activation energies across studies. For discrepancies in thermal stability, analyze decomposition pathways via thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) to detect volatile degradation products (e.g., SO₂, HF) .

Q. What computational methods predict the environmental persistence and biodegradation pathways of Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)-?

  • Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies, particularly for S-Br and C-F bonds, to estimate hydrolysis susceptibility. For biodegradation, apply molecular docking simulations with microbial enzymes (e.g., sulfatases) to assess potential cleavage sites. Validate predictions using biofilter experiments with peat-based media, monitoring sulfur compound conversion to sulfate .

Data Contradiction and Analysis Framework

Q. How should researchers design experiments to address gaps in thermodynamic property datasets for this compound?

  • Methodological Answer : Adopt a "static-analytic" apparatus with Rapid Online Sampler Injectors (ROL-SITM) for high-pressure VLE measurements. Use a dual-detector GC system (TCD/FID) to quantify both liquid and vapor phases. Compare results with predictive models (e.g., CPA) and historical data on analogous perfluorinated thiols to identify outliers .

Q. What strategies ensure reproducibility in synthesizing stereochemically pure (OC-6-21)-configured derivatives?

  • Methodological Answer : Optimize stereochemical control using chiral catalysts (e.g., BINAP-metal complexes) in asymmetric synthesis. Monitor enantiomeric excess via chiral GC or high-performance liquid chromatography (HPLC). For configurationally unstable intermediates, employ low-temperature reaction conditions (-40°C) to minimize racemization .

Research Workflow and Best Practices

Q. How can qualitative research frameworks improve interdisciplinary studies on this compound’s applications (e.g., materials science vs. environmental chemistry)?

  • Methodological Answer : Implement grounded theory approaches to code and categorize data from diverse disciplines. Use discourse analysis to map terminological inconsistencies (e.g., "stability" in synthetic vs. environmental contexts). Collaborate via platforms like the Contested Territories Network to integrate methodological innovations from adjacent fields .

Q. What role do theoretical frameworks play in hypothesis generation for mechanistic studies?

  • Methodological Answer : Build reaction coordinate diagrams using Marcus theory to predict electron-transfer pathways in redox reactions. For nucleophilic substitutions, apply Hammond’s postulate to infer transition-state structures. Validate hypotheses with isotopic labeling (e.g., ¹⁸O in hydrolysis studies) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)-
Reactant of Route 2
Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)-

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